molecular formula C16H18Br2ClN3O3 B1209498 7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

Cat. No. B1209498
M. Wt: 495.6 g/mol
InChI Key: SJUWEPZBTXEUMU-NUNOUFIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halofuginone Hydrobromide is the hydrobromide salt of halofuginone, a semisynthetic quinazolinone alkaloid anticoccidial derived from the plant Dichroa febrifuga, with antifibrotic and potential antineoplastic activities. Halofuginone specifically inhibits collagen type I gene expression and matrix metalloproteinase 2 (MMP-2) gene expression, which may result in the suppression of angiogenesis, tumor stromal cell development, and tumor cell growth. These effects appear to be due to halofuginone-mediated inhibition of the collagen type I and MMP-2 promoters. Collagen type I and MMP-2 play important roles in fibro-proliferative diseases.

Scientific Research Applications

Antimicrobial and Anticoccidial Properties

7-Bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one hydrobromide and its derivatives have demonstrated significant antimicrobial activities. For instance, studies have shown that derivatives of this compound possess considerable antimicrobial properties, especially against Gram-positive bacteria such as Staphylococcus aureus, and also exhibit anti-coccidial properties, which are effective against several species of Eimeria in poultry (Eweas, Abdallah, & Elbadawy, 2021); (Zhang, Yao, & Liu, 2017).

Cancer Research

Quinazolinone derivatives have been actively explored for their potential in cancer treatment. Research has indicated that specific derivatives can act as anticancer agents, particularly against breast and lung cancer cells, by inhibiting the Epidermal Growth Factor Receptor (EGFR) (Allam et al., 2020).

Neurological Applications

Derivatives of this compound have been synthesized and evaluated for their potential as antiparkinsonian agents. Studies on various synthesized compounds have shown promising results in treating Parkinson's disease, with specific compounds demonstrating significant effectiveness (Kumar, Kaur, & Kumar, 2012).

Antihypertensive Properties

Research has also explored the use of quinazoline derivatives in the treatment of hypertension. Some synthesized compounds have shown potent antihypertensive activity, potentially through α1-adrenergic receptor blocking, similar to clinically used antihypertensive drugs (Rahman et al., 2014).

Nonlinear Optical Material

The compound has been studied for its potential as a nonlinear optical (NLO) material. An organic marine dye compound based on 7-bromo-6-chloro-3-[3-[(2R, 3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone was synthesized and exhibited promising NLO properties (Jayandran & Balasubramanian, 2011).

Antimicrobial Activity

Additional studies have indicated that various substituted derivatives of the compound have potent antimicrobial activities against a range of bacterial and fungal strains, thus highlighting its potential in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).

properties

Product Name

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

Molecular Formula

C16H18Br2ClN3O3

Molecular Weight

495.6 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

InChI

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14?,15-;/m1./s1

InChI Key

SJUWEPZBTXEUMU-NUNOUFIPSA-N

Isomeric SMILES

C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
Reactant of Route 2
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
Reactant of Route 3
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
Reactant of Route 4
Reactant of Route 4
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
Reactant of Route 5
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
Reactant of Route 6
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

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